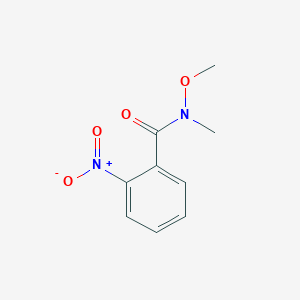

N-methoxy-N-methyl-2-nitrobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methoxy-N-methyl-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-10(15-2)9(12)7-5-3-4-6-8(7)11(13)14/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMIOPIJBOZJRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=CC=C1[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Weinreb Amides As Key Intermediates in Modern Synthetic Strategies

N-methoxy-N-methylamides, commonly known as Weinreb amides, are a vital class of amides in organic synthesis. researchgate.net Discovered in 1981 by Steven M. Weinreb and Steven Nahm, they provide a reliable method for synthesizing ketones and aldehydes. wikipedia.org The primary advantage of using Weinreb amides is their ability to react with organometallic reagents, such as Grignard or organolithium reagents, to form a stable five-membered cyclic tetrahedral intermediate. researchgate.net This intermediate prevents the common problem of over-addition, where multiple nucleophilic additions occur, leading to the formation of alcohols instead of the desired ketone or aldehyde. researchgate.netwikipedia.org

The stability and predictable reactivity of Weinreb amides have made them indispensable in the synthesis of complex molecules, including numerous natural products like macrosphelides A and B, amphidinolide J, and spirofungins A and B. wikipedia.orgbohrium.com Their preparation is straightforward, often starting from carboxylic acids or their derivatives and N,O-dimethylhydroxylamine. bohrium.comorganic-chemistry.org The versatility of Weinreb amides extends to their use in industrial-scale synthesis and the development of various synthetic building blocks. bohrium.com They can also be reacted with Wittig reagents to produce ketones or aldehydes after hydrolysis. wikipedia.org

The Context of Ortho Substituted Benzamides in Diverse Organic Transformations

Ortho-substituted benzamides are a significant class of compounds in organic chemistry, often serving as precursors to biologically active molecules. nsf.gov The development of novel synthetic methods to access these compounds is an active area of research. One notable advancement is the nickel-mediated decarbonylative cross-coupling of phthalimides with aryl boronic acids. nsf.govacs.orgnih.gov This method offers a broad functional group tolerance and is not significantly affected by steric hindrance, allowing for the synthesis of a wide array of ortho-substituted benzamides. nsf.gov

The functionalization of C-H bonds at the ortho position of benzamides, directed by the carbonyl group, represents another powerful strategy for their elaboration. researchgate.net For instance, rhodium(III) catalysts have been effectively used for the aerobic oxidative ortho-olefination of sterically demanding ortho-substituted benzamides. researchgate.net These transformations provide access to complex molecular architectures, including axially chiral benzamides. researchgate.net The diverse reactivity of ortho-substituted benzamides also includes transformations like the wikipedia.org-Wittig rearrangement, leading to the formation of 3-arylphthalides. st-andrews.ac.uk

Research Trajectories and Academic Imperatives for N Methoxy N Methyl 2 Nitrobenzamide

Direct Amidation Strategies for N-Methoxy-N-methylbenzamide Core Synthesis

Direct amidation methods focus on the formation of the amide bond by coupling a carboxylic acid or its derivative with N,O-dimethylhydroxylamine.

Carboxylic Acid Activation Approaches

A common and effective method for synthesizing N-methoxy-N-methylbenzamides involves the activation of a carboxylic acid. One such approach utilizes 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as a mediating agent. This water-soluble reagent facilitates the efficient coupling of carboxylic acids with amines, including N,O-dimethylhydroxylamine, to form the corresponding amides. The reaction is typically carried out in an aqueous environment, making it a green and practical method. nih.gov Another method involves the use of coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI), which activates the carboxylic acid for subsequent reaction with N,O-dimethylhydroxylamine hydrochloride. chemspider.compsu.edu This approach is particularly useful for substrates with sensitive functional groups that might not be compatible with the formation of acid chlorides. chemspider.com

Peptide coupling reagents are also frequently employed for the synthesis of N-methoxy-N-methylamides from carboxylic acids. psu.eduwikipedia.org Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) can effectively mediate the amide bond formation. nih.gov

Acid Chloride Precursor Routes

The use of an acid chloride precursor is a traditional and straightforward route for the synthesis of this compound. This method involves the reaction of 2-nitrobenzoyl chloride with N,O-dimethylhydroxylamine or its hydrochloride salt. electronicsandbooks.comrsc.org The reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid that is generated. electronicsandbooks.comgoogle.com This method is often high-yielding and provides the desired Weinreb amide in good purity after a standard workup procedure. rsc.org

Table 1: Synthesis of this compound via Acid Chloride Route

| Precursor | Reagent | Base | Solvent | Yield | Reference |

| 2-Nitrobenzoyl chloride | N,O-dimethylhydroxylamine hydrochloride | Pyridine | Dichloromethane | High | electronicsandbooks.comrsc.org |

Organometallic Reagent Coupling Reactions

While less common for the direct synthesis of this compound from the corresponding carboxylic acid, organometallic reagents play a crucial role in the subsequent reactions of Weinreb amides. wikipedia.org However, organometallic reagents can be used to prepare Weinreb amides from esters. For instance, the treatment of an ester with trimethylaluminum (B3029685) (AlMe3) and N,O-dimethylhydroxylamine hydrochloride can yield the corresponding Weinreb amide. wikipedia.org

Aminocarbonylation Strategies for Aryl Systems

Aminocarbonylation reactions provide an alternative and powerful method for the synthesis of amides, including N-methoxy-N-methylbenzamides, directly from aryl halides.

Palladium-Catalyzed Aminocarbonylation of Aryl Halides

Palladium-catalyzed aminocarbonylation is a versatile method for the formation of C-N bonds and the introduction of a carbonyl group in a single step. researchgate.netrsc.org This reaction typically involves an aryl halide, carbon monoxide, and an amine in the presence of a palladium catalyst. For the synthesis of N-methoxy-N-methylbenzamides, N,O-dimethylhydroxylamine is used as the amine component. A variety of palladium catalysts and ligands have been employed for these transformations. d-nb.info

Development of Phosphine-Free Catalytic Systems

To improve the cost-effectiveness and operational simplicity of palladium-catalyzed aminocarbonylation, phosphine-free catalytic systems have been developed. One notable system employs palladium(II) acetate (B1210297) (Pd(OAc)2) in combination with 1,4-diazabicyclo[2.2.2]octane (DABCO). dntb.gov.uarsc.org This system has proven to be efficient for the aminocarbonylation of aryl iodides with N,O-dimethylhydroxylamine, affording Weinreb amides in excellent yields under atmospheric pressure of carbon monoxide. researchgate.netrsc.org The use of DABCO as a ligand is advantageous due to its low cost and stability. rsc.org Another phosphine-free approach utilizes a PdCl2-NaI catalytic system with DABCO as the base for the aminocarbonylation of aryl iodides. d-nb.infoorganic-chemistry.org

Table 2: Phosphine-Free Palladium-Catalyzed Aminocarbonylation

| Catalyst System | Ligand/Base | Substrate | Amine | Product | Reference |

| Pd(OAc)2 | DABCO | Aryl iodide | N,O-dimethylhydroxylamine | Weinreb amide | dntb.gov.uarsc.org |

| PdCl2-NaI | DABCO | Aryl iodide | Methoxylamine hydrochloride | Primary amide | d-nb.infoorganic-chemistry.org |

Multi-Step Synthesis Pathways Involving Ortho-Nitration or Post-Amidation Functionalization

The construction of the this compound scaffold can be approached from two principal directions: the functionalization of a pre-existing nitro-aromatic core (post-amidation functionalization) or the introduction of the nitro group onto a pre-formed benzamide (B126) (ortho-nitration).

Post-Amidation Functionalization of a Pre-nitrated Precursor

The most direct and widely cited method for synthesizing this compound involves the coupling of 2-nitrobenzoic acid with N,O-dimethylhydroxylamine. This pathway begins with the activated form of 2-nitrobenzoic acid, where the nitro group is already positioned on the aromatic ring. The carboxylic acid is converted into a more reactive species, such as an acid chloride or is activated in situ by a coupling agent, to facilitate the amidation reaction.

Another approach involves converting 2-nitrobenzoic acid to 2-nitrobenzoyl chloride, often by using thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride to form the desired amide.

Table 1: Synthesis of this compound via Amidation of 2-Nitrobenzoic Acid This table is interactive. Users can sort data by clicking on column headers.

| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 2-Nitrobenzoic Acid | N,O-dimethylhydroxylamine HCl, DCC, DMAP | Dichloromethane | Room Temp | 78% | |

| 2-Nitrobenzoic Acid | SOCl₂, then N,O-dimethylhydroxylamine HCl | Toluene or Dichloromethane | 60-80°C (for acid chloride) | >90% (for acid chloride) |

Ortho-Nitration of Benzamide Precursors

An alternative strategy involves the introduction of the nitro group at a later stage of the synthesis, a process known as ortho-nitration. This multi-step pathway would begin with the synthesis of N-methoxy-N-methylbenzamide, which is then subjected to nitration. The primary challenge in this approach is achieving regioselectivity, as nitration of a benzamide ring can yield a mixture of ortho, meta, and para isomers.

The directing effect of the N-methoxy-N-methylamido group and the reaction conditions are critical for guiding the electrophilic nitrating agent to the ortho position. Research on the nitration of N,N-diethylbenzamide has shown that a mixture of ortho, meta, and para isomers is often produced. rsc.org However, specific methodologies, such as ozone-mediated nitration using nitrogen dioxide, have been reported to favor the formation of ortho-nitro isomers compared to conventional methods that use nitric acid or mixed acid. rsc.org Furthermore, ultrasonically assisted nitration has been shown to afford ortho-nitro products with high regioselectivity when the para position is blocked. semanticscholar.orgscirp.org While not specifically detailed for N-methoxy-N-methylbenzamide, these advanced nitration techniques represent a viable, albeit more complex, synthetic route.

A general pathway would be:

Amide Formation: Reaction of a non-nitrated benzoic acid or its derivative with N,O-dimethylhydroxylamine to form N-methoxy-N-methylbenzamide.

Regioselective Nitration: Introduction of the nitro group at the C2 (ortho) position using specialized nitrating conditions to maximize the yield of the desired isomer.

Derivatization and Structural Modifications During Synthetic Pathways

The this compound structure serves as a versatile intermediate that can be further modified to produce a wide array of related congeners. Derivatization can occur at the nitro group, the aromatic ring, or through reactions involving the Weinreb amide functionality.

Modification of the Nitro Group

The most common derivatization of the 2-nitrobenzamide (B184338) core is the reduction of the nitro group to an amine (NH₂). This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the molecule's chemical properties and opening up new avenues for functionalization. The resulting 2-aminobenzamide (B116534) derivative is a key precursor for the synthesis of various heterocyclic compounds.

For instance, 2-nitrobenzamides can be reduced using agents like sodium dithionite (B78146) in a one-pot reaction with aldehydes to synthesize 2-substituted quinazolin-4(3H)-ones. researchgate.net Palladium-catalyzed reactions have also been developed where an alcohol serves as a hydrogen source to reduce the nitro group, which then condenses in situ to form the quinazolinone ring system. scispace.com

Structural Modifications of the Aromatic Ring

The benzamide scaffold can be modified by introducing additional substituents onto the aromatic ring. These modifications are typically incorporated by starting with an already substituted benzoic acid before the amidation or nitration steps. This approach allows for the synthesis of a diverse library of this compound congeners with varied electronic and steric properties. Examples from related nitrobenzamide syntheses illustrate this principle, such as the preparation of compounds bearing additional methyl or methoxy groups. ontosight.aismolecule.com For instance, N-(2-methoxybenzyl)-3-methyl-2-nitrobenzamide is synthesized from appropriately substituted precursors. ontosight.ai

Derivatization via the Weinreb Amide

The N-methoxy-N-methylamide (Weinreb amide) group is specifically designed to be a stable and versatile precursor for ketones. It readily reacts with organometallic reagents (Grignard or organolithium) to form a stable chelated intermediate, which upon acidic workup yields a ketone without the common side reaction of over-addition to form a tertiary alcohol. wisc.edu This allows the 2-nitrobenzoyl group of this compound to be converted into a 2-nitroaryl ketone, a valuable intermediate in medicinal chemistry.

Furthermore, the amide nitrogen itself can be part of a more complex substituent, leading to highly derivatized structures. For example, complex molecules like N-((1-(Allyl)-2-pyrrolidinyl)methyl)-4-amino-2-methoxy-5-nitrobenzamide are synthesized, showcasing extensive modification where the amide nitrogen is attached to a substituted pyrrolidinyl-methyl group. ontosight.ai Similarly, the synthesis of N-((l-benzyl-lH-l,2,3-triazol-5-yl) methyl)-4-(6-methoxy benzo[d]thiazol-2-yl)-2-nitrobenzamide demonstrates the integration of the core structure into larger, more complex molecular frameworks through derivatization at the amide nitrogen. researchgate.net

Table 2: Examples of Derivatization Reactions of Nitrobenzamides This table is interactive. Users can sort data by clicking on column headers.

| Reaction Type | Starting Material Class | Reagents/Catalyst | Product Class | Reference |

|---|---|---|---|---|

| Nitro Group Reduction & Cyclization | 2-Nitrobenzamides | Sodium Dithionite, Aldehydes | 2-Substituted Quinazolin-4(3H)-ones | researchgate.net |

| Nitro Group Reduction & Cyclization | o-Nitrobenzamides | Alcohols, Pd(dppf)Cl₂ | 2-Substituted Quinazolin-4(3H)-ones | scispace.com |

| Ketone Synthesis | N-Methoxy-N-methylamides | Grignard or Organolithium Reagents | Ketones | wisc.edu |

| N-Alkylation/Substitution | 2-Nitrobenzoyl chloride | Substituted Amines | N-Substituted-2-nitrobenzamides | ontosight.ai |

Nucleophilic Addition Reactions at the Amide Carbonyl

The N-methoxy-N-methylamide, or Weinreb amide, functionality is renowned for its ability to undergo controlled nucleophilic addition, primarily yielding ketones and aldehydes without the common problem of over-addition. mychemblog.comresearchgate.net This stability is attributed to the formation of a specific intermediate.

Formation of the Weinreb Amide Specific Five-Membered Cyclic Intermediate

Upon nucleophilic attack at the carbonyl carbon of a Weinreb amide, a stable five-membered cyclic tetrahedral intermediate is formed. mychemblog.comorientjchem.orgresearchgate.net This intermediate is chelated by the metal cation of the organometallic reagent, which prevents the collapse of the tetrahedral intermediate and subsequent elimination of the methoxide (B1231860) group until acidic workup. This chelation stabilizes the initial adduct, preventing the over-addition that is often observed in reactions of organometallic reagents with other carboxylic acid derivatives like esters or acid chlorides. mychemblog.comresearchgate.net The stability of this intermediate is a cornerstone of Weinreb amide chemistry, enabling the synthesis of a wide array of carbonyl compounds.

Organometallic Reagent Mediated Ketone and Aldehyde Syntheses

The stability of the five-membered cyclic intermediate allows for the clean and high-yield synthesis of ketones and aldehydes from this compound. A variety of organometallic reagents, including organolithium and Grignard reagents, can be employed for this transformation. orientjchem.org The reaction proceeds via the nucleophilic addition of the organometallic reagent to the amide carbonyl, forming the stable intermediate. Subsequent acidic workup then hydrolyzes this intermediate to afford the corresponding ketone.

For the synthesis of aldehydes, reducing agents such as lithium aluminum hydride (LiAlH₄) are used. researchgate.netharvard.edu The hydride adds to the carbonyl group to form the stable intermediate, which upon workup yields the desired aldehyde. This method provides a reliable route to 2-nitrobenzaldehyde (B1664092) derivatives.

Table 1: Examples of Organometallic Reagents and Reducing Agents in Ketone and Aldehyde Synthesis

| Reagent Type | Specific Reagent Example | Product Type |

| Organolithium | Phenyllithium | Ketone |

| Grignard Reagent | Methylmagnesium bromide | Ketone |

| Hydride Reagent | Lithium aluminum hydride (LiAlH₄) | Aldehyde |

Reactions Leading to β-Trifluoromethylated Enaminones

A notable application of this compound is in the synthesis of β-trifluoromethylated enaminones. orientjchem.orgmdpi.com This transformation is achieved by reacting the Weinreb amide with trifluoropropynyl lithium. orientjchem.orgmdpi.com The reaction proceeds through the nucleophilic addition of the trifluoropropynyl lithium to the amide carbonyl. Subsequent treatment with an amine leads to the formation of the enaminone structure. This method offers a stereoselective route to these valuable synthetic building blocks, with the geometry of the enaminone being influenced by the choice of amine. orientjchem.org The use of hydrazine (B178648) or benzamidine (B55565) as the amine source can lead to the formation of pyrazole (B372694) or pyrimidine (B1678525) products, respectively. orientjchem.org

Reduction Chemistry of the Nitro Group and its Derivatives

The nitro group of this compound is a key functional handle that can be selectively transformed, leading to a variety of amino and heterocyclic compounds.

Selective Reduction to Amino Benzamide Derivatives (e.g., N-methyl-2-aminobenzamide)

The selective reduction of the nitro group in this compound to an amino group is a crucial transformation that provides access to 2-aminobenzamide derivatives. A variety of reducing agents can be employed for this purpose, with the choice of reagent being critical to avoid the reduction of the Weinreb amide functionality.

Commonly used reagents for the selective reduction of aromatic nitro groups include metals in acidic media (e.g., Fe/HCl, Sn/HCl) and catalytic hydrogenation (e.g., H₂, Pd/C). research-solution.com Stannous chloride (SnCl₂·2H₂O) has also been shown to be an effective reagent for the reduction of nitroarenes. rhhz.net The resulting N-methoxy-N-methyl-2-aminobenzamide can be further transformed. For instance, hydrolysis of the Weinreb amide would yield N-methyl-2-aminobenzamide.

Table 2: Reagents for Selective Nitro Group Reduction

| Reagent System | Description |

| Fe/HCl or Sn/HCl | Classic metal/acid reduction systems. |

| H₂/Pd/C | Catalytic hydrogenation, often mild and efficient. |

| SnCl₂·2H₂O | A mild and selective reducing agent. |

Reductive Cyclization Pathways to Heterocyclic Systems

The presence of both a reducible nitro group and a reactive amide functionality in this compound allows for intramolecular reductive cyclization reactions, leading to the formation of various heterocyclic systems. These reactions typically involve the in situ reduction of the nitro group to an amine, which then reacts with the adjacent amide or a derivative thereof.

One important application is the synthesis of quinazolinone derivatives. acs.org Reductive cyclization of 2-nitrobenzamides with reagents like haloketones or keto acids, mediated by reducing agents such as SnCl₂·2H₂O, can lead to the formation of pyrrolo[1,2-a]quinazolinone systems. acs.orgbeilstein-journals.org The initial reduction of the nitro group generates an amino intermediate which then undergoes an intramolecular condensation and cyclization cascade.

Furthermore, tandem reduction-cyclization strategies using various catalysts can be employed to construct other heterocyclic frameworks, such as benzimidazoles, from related 2-nitroaryl precursors. rhhz.netnih.gov The specific heterocyclic product formed is dependent on the reaction conditions and the nature of any additional reactants.

C-H Bond Activation and Directed Functionalization

The strategic activation and functionalization of otherwise inert carbon-hydrogen (C-H) bonds is a cornerstone of modern synthetic chemistry. In the context of this compound, the N-methoxy amide group plays a pivotal role in directing transition metal catalysts to specific C-H bonds, enabling highly selective transformations.

Transition Metal-Catalyzed Ortho-Functionalization (e.g., Rhodium, Ruthenium, Palladium Catalysis)

Transition metal catalysis is a powerful tool for the ortho-functionalization of aromatic rings, and N-methoxybenzamides, including the nitro-substituted variant, are excellent substrates for these reactions. bohrium.comresearchgate.net Rhodium, ruthenium, and palladium catalysts have all been successfully employed to activate the C-H bond at the position ortho to the amide group. bohrium.comresearchgate.net

Rhodium(III) catalysts, in particular, have been extensively used for C-H activation and subsequent annulation reactions with various coupling partners like alkynes and alkenes. nih.gov For instance, Rh(III)-catalyzed C-H olefination of N-methoxy benzamides can produce trans-olefinated products in high yields, tolerating a range of functional groups, including nitro groups. rsc.org Ruthenium(II) catalysts have also shown utility in similar transformations, such as the annulation of N-methoxybenzamides with alkynes to form isoquinolones, though this area is considered less developed compared to rhodium catalysis. bohrium.com Palladium catalysis has been employed for both C(sp²)–H arylation and subsequent intramolecular C(sp²)–H amidation, leading to the synthesis of phenanthridinones. nih.gov The choice of metal catalyst can sometimes influence the reactivity and regioselectivity of the transformation. bohrium.com

A variety of reaction conditions have been developed for these transformations, often involving a cyclopentadienyl-ligated metal catalyst (e.g., [Cp*RhCl₂]₂ or [(p-cymene)RuCl₂]₂) and a base or additive. The specific conditions can be tailored to the desired transformation and coupling partner.

The N-Methoxy Amide Moiety as a Directing Group

The N-methoxy amide group is a highly effective and versatile directing group in transition metal-catalyzed C-H activation. bohrium.comresearchgate.netresearchgate.net It functions by coordinating to the metal center, positioning it in close proximity to the ortho-C-H bond of the benzene (B151609) ring. This chelation assistance facilitates the cleavage of the C-H bond, which is often the rate-determining step of the catalytic cycle.

The weakly coordinating nature of the N-methoxy amide is a key advantage. bohrium.com Unlike strongly coordinating directing groups, it allows for the influence of external ligands on the metal center, providing greater control over reactivity and selectivity. bohrium.com Furthermore, the N-methoxy amide group is relatively small and easy to install and remove, adding to its practical utility in organic synthesis. bohrium.com

The directing ability of the N-methoxy amide has been leveraged in a wide array of C-H functionalization reactions, including arylation, olefination, and the synthesis of various heterocyclic systems. bohrium.comnih.gov

Mechanistic Investigations of Cyclometalation and Catalytic Intermediates

The mechanism of these directed C-H activation reactions generally begins with the coordination of the N-methoxy amide to the transition metal catalyst. This is followed by cyclometalation, a process involving the cleavage of the ortho-C-H bond to form a five-membered metallacycle intermediate. nih.govacs.org These cyclometalated complexes have been isolated and characterized, providing strong evidence for their role as key catalytic intermediates. acs.org

For example, cyclometalated rhodium, iridium, and ruthenium complexes of N-methoxy-4-nitrobenzamide have been synthesized and their structures confirmed by single-crystal X-ray diffraction. acs.org These isolated complexes have been shown to be competent catalysts in subsequent C-H functionalization reactions, further supporting their intermediacy. acs.org

Following the formation of the cyclometalated intermediate, the catalytic cycle proceeds with the coordination and insertion of a coupling partner, such as an alkyne or alkene. This is followed by reductive elimination, which forms the final product and regenerates the active catalyst. thieme-connect.com In some cases, alternative pathways such as β-hydride elimination may occur. mdpi.com The specific mechanistic pathway can be influenced by the choice of metal, ligands, and reaction conditions.

Annulation and Cyclization Reactions

The C-H functionalization of this compound provides a powerful platform for the construction of complex, fused ring systems through annulation and cyclization reactions. These transformations are particularly valuable for the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and other biologically active molecules.

Formation of Nitrogen-Containing Heterocyclic Systems (e.g., isoquinolinone, phenanthridinone derivatives)

A significant application of the C-H activation of N-methoxybenzamides is the synthesis of isoquinolinone and phenanthridinone derivatives. researchgate.netresearchgate.net These heterocyclic scaffolds are important structural motifs in many natural products and synthetic compounds with diverse biological activities.

Isoquinolinones can be synthesized through the annulation of N-methoxybenzamides with various coupling partners. For instance, palladium-catalyzed annulation reactions with strained alkynes like cyclooctynes can afford isoquinolone derivatives. acs.org Similarly, palladium-catalyzed reactions with allenoic acid esters have been used to produce 3,4-dihydroisoquinolin-1(2H)-ones. mdpi.com Rhodium and ruthenium catalysts have also been employed for the synthesis of isoquinolones via annulation with alkynes. bohrium.comacs.org

Phenanthridinones are typically formed through a dual C-H activation process involving the intramolecular coupling of an ortho-arylated intermediate. nih.govresearchgate.net Palladium-catalyzed reactions of N-methoxybenzamides with aryl iodides can lead to phenanthridinone formation through a C(sp²)–H arylation followed by an intramolecular C(sp²)–H amidation. nih.gov Rhodium-catalyzed oxidative coupling with aryl boronic acids also provides a route to phenanthridinones. researchgate.net

The following table provides examples of catalysts and coupling partners used for the synthesis of these heterocyclic systems from N-methoxybenzamide precursors.

| Heterocycle | Catalyst System | Coupling Partner |

| Isoquinolinone | Pd(CH₃CN)₂Cl₂ / DIPEA | 2,3-Allenoic acid esters |

| Isoquinolinone | [CpRhCl₂]₂ / CsOAc | Alkynes |

| Isoquinolinone | [(p-cymene)RuCl₂]₂ | Alkynes |

| Phenanthridinone | Pd(OAc)₂ | Aryl iodides |

| Phenanthridinone | [CpRhCl₂]₂ / AgSbF₆ | Aryl boronic acids |

Cascade Reactions Involving N-Methoxybenzamide Scaffolds

The reactivity of the N-methoxybenzamide scaffold can be harnessed in elegant cascade reactions, where multiple bond-forming events occur in a single synthetic operation. These cascades offer a highly efficient approach to building molecular complexity from simple starting materials.

For example, rhodium(III)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides have been developed. snnu.edu.cn In this process, the sulfoxonium ylide acts as a carbene precursor, and the reaction pathway can be controlled by the choice of acidic additives to yield different cyclized products. snnu.edu.cn The proposed mechanism involves initial cyclometalation of the N-methoxybenzamide, followed by coordination of the ylide, migratory insertion, and subsequent cyclization. snnu.edu.cn

Another example is the cobalt-catalyzed C-H activation/annulation cascade of N-chlorobenzamides with vinyl acetate, which serves as an acetylene (B1199291) equivalent, to produce isoquinolones. acs.org While this example uses an N-chloroamide, the principle of a cascade reaction initiated by C-H activation directed by an amide group is relevant. These complex transformations highlight the synthetic potential of harnessing the reactivity of the N-methoxybenzamide core in a sequential and controlled manner.

Cross-Coupling and Other Functionalization Reactions

This compound engages in several sophisticated cross-coupling and functionalization reactions, leveraging the reactivity of its N-methoxyamide group. These transformations enable the construction of complex molecular architectures.

N-S Coupling Reactions with Sulfoxides

A significant transformation involving N-methoxyamides, such as this compound, is the direct coupling with sulfoxides to form N-acyl sulfoximines. nih.govnih.gov This reaction represents an efficient method for constructing N=S bonds. Research has demonstrated that an iron-catalyzed system is highly effective for this purpose. nih.govacs.org The methodology is noted for its high efficiency and tolerance of various functional groups, including both electron-donating and electron-withdrawing substituents on the aryl ring of the N-methoxy arylamide. nih.govnih.gov The presence of the nitro group on the benzamide substrate is compatible with this transformation.

The reaction is typically performed under an air atmosphere, which simplifies the experimental setup. nih.gov A key advantage of this method is that it uses the coupling partners in their native forms, avoiding the need for pre-functionalization or activation. nih.govnih.gov The process has been successfully scaled up to the gram scale with a low catalyst loading, highlighting its potential for practical synthetic applications. nih.gov The general procedure involves heating the N-methoxy amide and a sulfoxide (B87167) with an iron(III) catalyst and a base in a suitable solvent. acs.org

Table 1: Typical Conditions for Iron-Catalyzed N-S Coupling of N-Methoxy Amides

| Parameter | Condition | Reference |

|---|---|---|

| Substrate 1 | N-Methoxy Amide (e.g., this compound) | nih.govacs.org |

| Substrate 2 | Sulfoxide (2.5 equiv.) | nih.gov |

| Catalyst | FeCl3 (10 mol %) | nih.govacs.org |

| Base | Et3N (2.0 equiv.) | nih.gov |

| Solvent | Tetrahydrofuran (THF) | nih.govacs.org |

| Temperature | 90-100 °C | nih.govacs.org |

| Atmosphere | Air | nih.gov |

| Reaction Time | 12 h | nih.govacs.org |

Palladium-Catalyzed Reactions with Benzynes

N-methoxy benzamides are valuable substrates in palladium-catalyzed annulation reactions with benzynes, leading to the synthesis of phenanthridinone derivatives. rsc.org Phenanthridinones are core structures in various biologically active molecules. rsc.org This type of reaction typically involves the cyclization of the benzamide with a benzyne (B1209423) precursor in the presence of a palladium catalyst and an oxidant. rsc.org

The reaction of N-methoxy benzamides with benzynes, generated in situ from precursors like o-(trimethylsilyl)aryl triflates, can construct a tricyclic ring system in a single step. rsc.orgnih.gov The process is facilitated by a catalytic system often composed of Palladium(II) acetate (Pd(OAc)₂), an organic acid, and an oxidant such as potassium persulfate (K₂S₂O₈). rsc.org This method is advantageous as it avoids the need for pre-activated carbon-halogen partners on the benzamide moiety. rsc.org The palladium-catalyzed annulation is tolerant of a variety of functional groups and allows for the creation of diverse phenanthridinone structures. nih.govorgsyn.org

Table 2: Components for Palladium-Catalyzed Cyclization of N-Methoxy Benzamides with Benzynes

| Component | Example Reagent/Condition | Function | Reference |

|---|---|---|---|

| Benzamide Substrate | N-Methoxy Benzamide | Reactant | rsc.org |

| Benzyne Precursor | o-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Generates benzyne intermediate | nih.gov |

| Catalyst | Pd(OAc)2 | Catalyzes C-C and C-N bond formation | rsc.orgnih.gov |

| Oxidant | K2S2O8 | Facilitates the catalytic cycle | rsc.org |

| Additive | Organic Acid (e.g., Pivalic Acid) | Promotes the reaction | rsc.org |

| Solvent | CH3CN | Reaction medium | rsc.org |

| Product | Phenanthridinone derivative | Heterocyclic product | rsc.org |

Radical-Mediated Transformations

The N-O bond in N-alkoxy amides like this compound is susceptible to cleavage, enabling radical-mediated transformations. The N-alkoxyamide functionality can serve as a precursor to amidyl radicals under certain conditions. acs.org For instance, N-phenoxyamides, a related class of compounds, have been used as amidyl radical precursors in photocatalytic C-H amidation reactions. acs.org Notably, N-phenoxy-2-nitrobenzamide has been successfully used in these transformations, yielding the desired product in moderate amounts. acs.org This suggests that the 2-nitrobenzamide framework is compatible with radical-mediated processes.

Another documented radical-generating pathway is the cathodic N–O bond cleavage of N-methoxy amides. researchgate.net Electrochemical reduction can cleave the N–O bond to generate a methoxy radical and an amide anion. researchgate.net This process is driven by the release of methanol (B129727) derived from the methoxy radical. researchgate.net Furthermore, N-alkoxyamides can be converted to carboxylic esters through a one-step reaction with N-Bromosuccinimide (NBS), a transformation that proceeds via oxidative homocoupling and thermal denitrogenation, which may involve radical intermediates. sci-hub.se The presence of the nitro group on the aromatic ring can also influence radical reactions, as seen in various reductive cyclizations of nitroarenes to form N-heterocycles, often proceeding through radical pathways. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of N Methoxy N Methyl 2 Nitrobenzamide and Its Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing precise information about the chemical environment of magnetically active nuclei.

¹H NMR Spectroscopic Assignments and Chemical Shift Analysis

The ¹H NMR spectrum of N-methoxy-N-methyl-2-nitrobenzamide provides characteristic signals for its aromatic and aliphatic protons. The electron-withdrawing nature of the ortho-nitro group significantly influences the chemical shifts of the aromatic protons, causing them to appear at lower fields (higher ppm values). A notable feature in the ¹H NMR spectrum of some ortho-substituted N-methoxy-N-methyl benzamides is the observation of broad humps for the N-methoxy and N-methyl groups at room temperature. niscair.res.in This broadening is attributed to the presence of rotamers arising from restricted rotation around the C-N bond, a phenomenon that is less prominent in the corresponding meta and para isomers which typically show sharp singlets for these groups. niscair.res.in

Key ¹H NMR spectral data for this compound in CDCl₃ show distinct signals for the aromatic protons, as well as the methoxy (B1213986) and methyl groups attached to the nitrogen. The aromatic protons typically appear as multiplets in the downfield region, with their specific chemical shifts and coupling constants being indicative of the ortho-substitution pattern. The N-OCH₃ and N-CH₃ groups are observed as sharp singlets in the upfield region.

Table 1: ¹H NMR Chemical Shift Assignments for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 8.15 | d | 8.0 |

| Aromatic-H | 7.72 | t | 7.5 |

| N-OCH₃ | 3.36 | s | - |

| N-CH₃ | 3.33 | s | - |

Source: BenchChem (CAS: 339221-51-1)

¹³C NMR Spectroscopic Characterization

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of neighboring substituents. In this compound, the carbonyl carbon of the amide group is typically observed at a downfield chemical shift. The presence of two electronegative atoms on the nitrogen in anomeric amides leads to a more ketonic character of the carbonyl group, resulting in a downfield shift of the carbonyl carbon resonance by approximately 8.0 ppm compared to their hydroxamic ester precursors. mdpi.com The aromatic carbons exhibit distinct signals, with their chemical shifts influenced by the electron-withdrawing nitro group. The carbons of the N-methoxy and N-methyl groups appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 165-170 |

| C-NO₂ | ~148 |

| Aromatic C | 120-140 |

| N-OCH₃ | ~61 |

| N-CH₃ | ~33 |

Note: These are approximate ranges based on related structures and general principles of ¹³C NMR spectroscopy.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structure Elucidation

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and elucidating the complete molecular structure of complex molecules. wikipedia.orgopenpubglobal.com

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the coupling relationships between the adjacent protons on the aromatic ring, aiding in their specific assignment. wikipedia.org

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This technique correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. wikipedia.org It allows for the direct assignment of the carbon signals for each protonated carbon in the molecule by linking the proton and carbon chemical shifts.

The combined use of these 2D NMR techniques provides a comprehensive and unambiguous structural elucidation of this compound. openpubglobal.comsciopen.com

Vibrational Spectroscopy: Infrared (IR) and Near-Infrared (NIR) Spectroscopy

Vibrational spectroscopy, including both infrared (IR) and near-infrared (NIR) techniques, provides valuable information about the functional groups present in a molecule and their bonding environments. youtube.com

Analysis of Carbonyl (C=O) and Nitro (NO₂) Vibrational Modes

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl (C=O) and nitro (NO₂) functional groups.

Carbonyl (C=O) Stretching: The C=O stretching vibration in amides typically appears in the region of 1630-1680 cm⁻¹. For this compound, this band is a prominent feature in the IR spectrum. The exact position of this band can be influenced by electronic and steric factors. In anomeric amides, the C=O stretching frequency is observed to increase due to the electronic destabilization of the single-bond resonance form of the carbonyl group as electron density is drawn towards the electronegative atoms on the nitrogen. mdpi.com

Nitro (NO₂) Stretching: Aromatic nitro compounds exhibit two characteristic stretching vibrations for the NO₂ group: an asymmetric stretch (νas) typically in the range of 1500-1570 cm⁻¹ and a symmetric stretch (νs) in the range of 1300-1370 cm⁻¹. These strong absorption bands are definitive indicators of the presence of the nitro group in the molecule. researchgate.net

Table 3: Characteristic IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O | Stretching | 1650 - 1690 |

| NO₂ | Asymmetric Stretching | 1520 - 1560 |

| NO₂ | Symmetric Stretching | 1340 - 1370 |

Note: These are typical ranges and the exact values can vary based on the specific molecular environment.

NIR spectroscopy, which probes overtones and combination bands of the fundamental vibrations, can also be employed. youtube.com While NIR spectra often have broader and more overlapping bands compared to IR spectra, they can be useful for analyzing bulk samples with minimal preparation. youtube.com

Spectroscopic Studies of Hydrogen Bonding Interactions

While this compound itself does not have a traditional hydrogen bond donor like an N-H or O-H group, the study of hydrogen bonding in related intermediates is crucial for understanding their structure and reactivity. For instance, in precursors like 2-aminobenzamides, strong intramolecular hydrogen bonds can form between the amine hydrogen and the carbonyl oxygen. mdpi.com These interactions can be studied using IR and NMR spectroscopy. In the IR spectrum, the formation of a hydrogen bond typically leads to a broadening and red-shifting (lower frequency) of the N-H stretching vibration. nih.gov In the ¹H NMR spectrum, protons involved in hydrogen bonding often exhibit a downfield chemical shift. ruc.dk The study of such interactions in intermediates provides valuable insights into the conformational preferences and chemical behavior of these molecules.

Conformational Analysis via IR Spectroscopy

Infrared (IR) spectroscopy serves as a valuable tool for the conformational analysis of this compound. The vibrational frequencies of key functional groups, particularly the carbonyl (C=O) and nitro (NO₂) groups, are sensitive to the molecule's geometry. In related anomeric amides, a high IR stretching frequency (ν) for the C=O group has been interpreted as evidence for the pyramidal geometry of the amide nitrogen atom. core.ac.uk This pyramidality is influenced by the presence of two highly electronegative substituents on the nitrogen.

For this compound, the IR spectrum is expected to show characteristic absorption bands that confirm its structure. The analysis of related benzamide (B126) derivatives provides a reference for interpreting these spectral features. For instance, the IR spectrum of N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl)-benzofuran-3-yl]-benzamide shows distinct peaks for the amide N-H (3302 cm⁻¹), carbonyl C=O (1696 and 1678 cm⁻¹), and C-O-C (1036 cm⁻¹) groups. scirp.org Similarly, in N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide, characteristic peaks are observed for N-H stretching, C=O stretching (1650, 1637 cm⁻¹), and the NO₂ group (1526, 1353 cm⁻¹). nih.gov These established values help in assigning the vibrational modes of this compound and understanding how its specific substitutions, like the N-methoxy and N-methyl groups, influence the electronic environment and conformation of the amide and nitro functionalities.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS validates the molecular formula, distinguishing the target compound from isomers or impurities with the same nominal mass.

For this compound, the molecular formula is C₉H₁₀N₂O₄. HRMS analysis via electrospray ionization (ESI) typically observes the protonated molecule, [M+H]⁺. The precise measurement of this ion's mass-to-charge ratio (m/z) is compared against the theoretically calculated value. As documented, the calculated m/z for [C₉H₁₁N₂O₄]⁺ is 211.0713, while the experimentally determined value is 211.0712, confirming the molecular formula with high confidence. This level of accuracy is essential for verifying the identity of synthesized batches and ensuring purity.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₀N₂O₄ | |

| Ion | [M+H]⁺ | |

| Calculated m/z | 211.0713 | |

| Found m/z | 211.0712 |

X-ray Diffraction (XRD) Crystallography

X-ray diffraction crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single-crystal X-ray diffraction is the premier method for determining the precise molecular geometry, bond lengths, and bond angles of a crystalline solid. uchicago.edu While obtaining single crystals of this compound suitable for X-ray analysis can be challenging, potentially due to the electron-withdrawing nature of the nitro group which can disrupt efficient crystal lattice formation, analysis of closely related structures provides significant insight.

A study on a similar compound, N-(6-Methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide, reveals detailed crystallographic data. iucr.orgiucr.org This compound crystallizes in the orthorhombic space group Pna2₁, with two independent molecules (Z' = 2) in the asymmetric unit. iucr.orgiucr.org Such studies confirm the connectivity of atoms and provide the basis for analyzing conformational details and intermolecular interactions. The ability to resolve the crystal structure is fundamental to understanding the solid-state properties of these molecules. mdpi.com

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₁N₃O₄S | iucr.orgiucr.org |

| Space Group | Pna2₁ | iucr.orgiucr.org |

| Molecules per Asymmetric Unit (Z') | 2 | iucr.orgiucr.org |

Analysis of Dihedral Angles and Conformational Preferences of Aromatic and Nitro Groups

The analysis of dihedral angles from crystallographic data is crucial for understanding the conformational preferences of flexible parts of a molecule, such as the orientation of the aromatic ring relative to the amide and nitro groups. In the crystal structure of N-(6-Methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide, the two independent molecules exhibit different conformations. iucr.orgiucr.org

The dihedral angle between the nitro group and the adjacent aryl ring is 34.5(2)° in one molecule and 17.9(2)° in the other. iucr.orgiucr.org This indicates that the nitro group is twisted out of the plane of the benzene (B151609) ring, a common feature that minimizes steric hindrance. Furthermore, the dihedral angle between the benzothiazole (B30560) ring system and the 2-nitrophenyl ring differs significantly between the two molecules, being 46.43(15)° and 66.35(13)°, respectively. iucr.orgiucr.org This conformational flexibility highlights how crystal packing forces can influence molecular shape. In another related nitrobenzamide structure, the nitro group was found to form an angle of 5.3(2)° with its attached ring. nih.goviucr.org

| Description | Angle (Molecule 1) | Angle (Molecule 2) | Reference |

|---|---|---|---|

| Nitro group vs. adjacent aryl ring | 34.5(2)° | 17.9(2)° | iucr.orgiucr.org |

| Benzothiazole ring vs. 2-nitrophenyl ring | 46.43(15)° | 66.35(13)° | iucr.orgiucr.org |

Investigation of Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net By mapping properties onto this unique molecular surface, one can deconstruct the crystal packing into a "fingerprint" plot that shows the contribution of different types of atomic contacts. researchgate.net

| Interaction Type | Contribution (%) | Reference |

|---|---|---|

| H···O/O···H | 30.5% | nih.goviucr.org |

| H···H | 29.0% | nih.goviucr.org |

| H···C/C···H | 28.2% | nih.goviucr.org |

Computational Chemistry and Theoretical Investigations of N Methoxy N Methyl 2 Nitrobenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost.

Geometry Optimization and Electronic Structure Analysis

A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For N-methoxy-N-methyl-2-nitrobenzamide, this would involve using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)) to find the minimum energy conformation.

The optimization process would yield key structural parameters, including bond lengths, bond angles, and dihedral angles. Particular attention would be paid to the orientation of the nitro group relative to the benzene (B151609) ring and the conformation of the N-methoxy-N-methylamide group. These parameters are critical in understanding the steric and electronic effects within the molecule.

Upon obtaining the optimized geometry, a detailed analysis of the electronic structure would be performed. This would include the calculation of atomic charges, dipole moment, and the distribution of electron density.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C-N (nitro) | 1.45 Å |

| Bond Length | C=O (amide) | 1.25 Å |

| Bond Length | N-O (methoxy) | 1.40 Å |

| Bond Angle | O-N-O (nitro) | 125° |

| Dihedral Angle | C-C-N-O (nitro) | 30° |

Note: The values in this table are illustrative and would need to be confirmed by actual DFT calculations.

Vibrational Frequency Calculations and Spectroscopic Correlation

Following geometry optimization, vibrational frequency calculations are typically performed at the same level of theory. These calculations predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or wagging of chemical bonds.

The theoretical spectra can be correlated with experimentally obtained spectra to confirm the structure of the synthesized compound. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method. A detailed assignment of the vibrational modes would provide a deeper understanding of the molecule's dynamics.

Reaction Pathway and Transition State Analysis

DFT calculations are invaluable for studying chemical reactivity. For this compound, this could involve investigating reaction mechanisms, such as its synthesis or subsequent transformations. By mapping the potential energy surface, researchers can identify transition states, which are the high-energy structures that connect reactants to products.

The analysis of the transition state structure and its associated energy barrier (activation energy) provides quantitative insights into the reaction kinetics. For instance, studying the reduction of the nitro group, a common reaction for this class of compounds, would reveal the step-by-step mechanism and the factors influencing the reaction rate.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, and intermolecular and intramolecular interactions. It provides a localized picture of bonding and delocalization within a molecule.

For this compound, NBO analysis would quantify the delocalization of electron density from lone pairs to antibonding orbitals, which indicates hyperconjugative interactions. These interactions are crucial for understanding the stability of the molecule. For example, the interaction between the lone pairs of the oxygen atoms in the nitro and methoxy (B1213986) groups and the antibonding orbitals of adjacent bonds could be quantified.

Table 2: Hypothetical NBO Analysis Results for Key Interactions in this compound (Illustrative)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(O) nitro | π(C-C) ring | > 5.0 |

| LP(O) methoxy | σ(N-C) | > 2.0 |

| π(C=C) ring | π*(C=O) amide | > 1.0 |

Note: E(2) represents the stabilization energy associated with the donor-acceptor interaction. The values are illustrative.

Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Mapping

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity.

Prediction of Electrophilic and Nucleophilic Attack Sites

The distribution of the HOMO and LUMO provides insights into the sites susceptible to electrophilic and nucleophilic attack, respectively. The energy gap between the HOMO and LUMO is also an important indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. A color-coded map indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and carbonyl groups, and positive potential around the hydrogen atoms of the benzene ring and the methyl groups. This information is crucial for predicting how the molecule will interact with other reagents.

Molecular Dynamics Simulations for Conformational Space Exploration

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the conformational landscape of this molecule can be effectively explored through computational modeling. Such simulations are invaluable for understanding the molecule's flexibility, identifying low-energy conformations, and determining the rotational barriers between them. The conformational space of this compound is primarily defined by the rotational freedom around several key single bonds.

Molecular dynamics simulations for a molecule like this compound would typically be conducted using a classical force field. The process involves defining the initial geometry of the molecule, placing it in a simulated environment (such as in a vacuum or a solvent box), and then solving Newton's equations of motion for each atom over a set period. This generates a trajectory of atomic positions and velocities, offering a dynamic view of the molecule's behavior.

Key to this exploration are the dihedral angles involving the 2-nitrobenzamide (B184338) core and the N-methoxy-N-methyl (Weinreb amide) moiety. The steric hindrance introduced by the ortho-nitro group is expected to significantly influence the orientation of the amide group relative to the phenyl ring. Computational studies on other ortho-substituted benzamides have shown that steric strain often forces the amide group to twist out of the plane of the aromatic ring, leading to non-planar ground-state conformations. nsf.govnih.gov For instance, research on ortho-chloro-substituted tertiary aromatic amides revealed that steric interactions lead to a pronounced twist around the Ar–C(O) bond. nsf.gov Similarly, studies on 2-methyl-benzamide indicate that ortho-methylation favors perpendicular over planar conformations. nih.govplos.org

The exploration of the potential energy surface (PES) is a primary goal of these simulations. The PES maps the potential energy of the molecule as a function of its atomic coordinates. By sampling this surface, MD simulations can identify stable conformers, which correspond to local minima on the PES, and the transition states that connect them.

A critical aspect of the conformational analysis for this compound is the rotation around the C(aryl)-C(O) bond and the N-C(O) bond. The bulky ortho-nitro group is anticipated to create a significant rotational barrier around the C(aryl)-C(O) bond, restricting the coplanarity of the carbonyl group and the benzene ring. nsf.govnih.gov Furthermore, the N-methoxy-N-methyl group introduces additional conformational complexity. Studies on N-methoxy-N-methylacetamides suggest that a delicate balance of coulombic and orbital interactions determines the stabilization of different conformers. researchgate.net

The data generated from a molecular dynamics simulation would allow for the analysis of various properties over time, including the root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and the population analysis of different conformational states.

Interactive Data Table: Simulation Parameters

| Parameter | Typical Value | Description |

|---|---|---|

| Force Field | AMBER, CHARMM, GROMOS | A set of empirical energy functions and parameters used to calculate the potential energy of the system. |

| Solvent Model | Explicit (e.g., TIP3P water) or Implicit (e.g., GBSA) | The representation of the solvent environment. |

| Temperature | 300 K | The temperature at which the simulation is run, controlled by a thermostat. |

| Pressure | 1 atm | The pressure at which the simulation is run, controlled by a barostat (for NPT ensemble). |

| Simulation Time | 100-500 ns | The total time duration of the simulation. |

Interactive Data Table: Key Dihedral Angles for Conformational Analysis

| Dihedral Angle | Description | Expected Behavior |

|---|---|---|

| O=C-N-O | Defines the rotation around the amide N-C bond. | Rotation is expected to be restricted due to partial double bond character, but influenced by the N-methoxy group. |

| C(aryl)-C(aryl)-C(O)-N | Defines the twist of the amide group relative to the phenyl ring. | A significant twist is expected due to steric hindrance from the ortho-nitro group. |

| C(aryl)-C(O)-N-CH₃ | Defines the orientation of the N-methyl group. | Influences the overall steric profile of the amide moiety. |

| C(aryl)-C(O)-N-O | Defines the orientation of the N-methoxy group. | Rotation around the N-O bond contributes to the conformational diversity. |

Applications of N Methoxy N Methyl 2 Nitrobenzamide in Complex Organic Synthesis

N-methoxy-N-methyl-2-nitrobenzamide, a specialized Weinreb amide, has emerged as a highly valuable and versatile scaffold in modern organic synthesis. Its unique combination of a stable, yet reactive, N-methoxy-N-methylamide (Weinreb amide) group and an ortho-nitro-substituted aromatic ring provides a powerful platform for constructing complex molecular architectures. The Weinreb amide facilitates controlled carbon-carbon bond formation, while the nitro group serves as a latent amino group or an electronic modifier, enabling a diverse range of chemical transformations. This strategic arrangement allows for its application in multi-component reactions, as a precursor to other advanced building blocks, and in the synthesis of medicinally important nitrogen-containing heterocycles.

Investigations into Derivatives and Analogues of N Methoxy N Methyl 2 Nitrobenzamide

Structure-Reactivity Relationships in Substituted N-Methoxy-N-methylbenzamides

The reactivity of N-methoxy-N-methylbenzamides, commonly known as Weinreb amides, is profoundly influenced by the nature and position of substituents on the benzamide (B126) ring. The interplay of electronic and steric effects dictates the outcomes of various chemical transformations.

The electronic properties of substituents play a critical role. Aromatic carboxylic acids with electron-withdrawing groups are generally more reactive in the formation of N-methoxy-N-methyl amides than those with electron-donating groups. psu.edu For example, the conversion of p-nitrobenzoic acid to its corresponding Weinreb amide is faster than that of p-methoxybenzoic acid. psu.edu This trend is also observed in subsequent reactions. In ruthenium-catalyzed olefination reactions, N-methoxy-N-methylbenzamides with electron-donating groups like methyl (-Me) and methoxy (B1213986) (-OMe) provide excellent yields. rsc.org Conversely, derivatives with weak electron-withdrawing groups such as bromine (-Br) also result in good yields, while strong electron-withdrawing groups may inhibit the reaction. rsc.org

In iron-catalyzed N=S cross-coupling reactions, a range of electronically diverse substituents on the phenyl ring are tolerated. nih.gov Both electron-donating and electron-withdrawing groups, including alkyl, methoxy, nitro, and halogen substituents, allow the reaction to proceed, yielding N-acyl sulfoximine (B86345) products in moderate to excellent yields. nih.gov However, para-substituted electron-donating groups are generally more favorable for this specific transformation than electron-withdrawing groups. nih.gov

Steric hindrance, particularly from ortho-substituents, also significantly impacts reactivity. The Hammett equation, which correlates substituent electronic effects with reactivity, often fails for ortho-substituted compounds because proximity effects (both polar and steric) come into play. libretexts.org For instance, the steric bulk of an ortho-nitro group can hinder the approach of reagents to the reaction center. libretexts.org In some catalytic systems, however, sterically hindered N-methoxybenzamides, including 2- and 3-substituted derivatives, can participate successfully in coupling reactions. nih.gov

Table 1: Effect of Ring Substituents on the Reactivity of N-Methoxy-N-methylbenzamides in Catalytic Reactions

| Reaction Type | Substituent | Position | Effect on Yield/Reactivity | Reference |

|---|---|---|---|---|

| Ru-catalyzed Olefination | -Me, -OMe | para | Excellent Yield | rsc.org |

| Ru-catalyzed Olefination | -Br | para | Good Yield | rsc.org |

| Ru-catalyzed Olefination | -NO2 (strong EWG) | para | No Product Yield | rsc.org |

| Fe-catalyzed N=S Coupling | Electron-donating | para | Favorable, High Yield (95%) | nih.gov |

| Fe-catalyzed N=S Coupling | Electron-withdrawing | para | Tolerated, Lower Yield (35%) | nih.gov |

| Fe-catalyzed N=S Coupling | Steric Hindrance | ortho | Tolerated, High Yield (99%) | nih.gov |

| Amide Formation | -NO2 (strong EWG) | para | Faster Reaction | psu.edu |

EWG: Electron-Withdrawing Group, EDG: Electron-Donating Group

Synthesis and Chemical Properties of Ring-Substituted Nitrobenzamide Analogues

The synthesis of nitrobenzamide analogues typically begins with the corresponding nitro-substituted benzoic acids or benzoyl chlorides. mdpi.comnih.gov A common method involves the chlorination of a nitrobenzoic acid with an agent like thionyl chloride to form the highly reactive nitrobenzoyl chloride, which is then condensed with an appropriate amine. mdpi.comnih.gov Another approach involves a palladium-catalyzed cascade reaction where o-nitrobenzamides react with alcohols to form 2-substituted quinazolin-4(3H)-ones. nih.gov This process involves the in-situ reduction of the nitro group to an amine, which then condenses with an aldehyde formed from the alcohol's oxidation. nih.gov

The chemical properties of these analogues are heavily influenced by the presence of the nitro group, which is strongly electron-withdrawing. This characteristic affects the compound's reactivity, electronic properties, and potential biological activity. ontosight.aicymitquimica.com The position of the nitro group is crucial. For example, in a series of N-alkyl nitrobenzamides studied for antimycobacterial activity, compounds with a nitro group at the 3-position of the aromatic ring showed significantly higher activity than those with substitutions at other positions. mdpi.com The reduction of the nitro group to an amino group is a common transformation, yielding aminobenzamides that are valuable intermediates in further syntheses. nih.gov

Researchers have synthesized libraries of nitrobenzamide derivatives to explore structure-activity relationships. nih.govmdpi.com These libraries often feature variations in the position of the nitro group (e.g., 4-NO₂, 3,5-dinitro) and the nature of the N-alkyl or N-aryl substituent. nih.govmdpi.com

Table 2: Examples of Synthesized Ring-Substituted Nitrobenzamide Analogues

| Compound Name | Starting Materials | Synthetic Method | Key Feature | Reference |

|---|---|---|---|---|

| N-(2-Chlorophenyl)-4-nitrobenzamide | 4-Nitrobenzoyl chloride, 2-chloroaniline | Condensation | Introduction of a substituted aryl group on the nitrogen. | mdpi.com |

| 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl/alkyl)-4-nitrobenzamides | 2-Chloro-5-(chlorosulfonyl)-4-nitrobenzoyl chloride, various amines | Multi-step synthesis | Complex scaffold with multiple functional groups. | nih.gov |

| N-Alkyl-3-nitrobenzamides | 3-Nitrobenzoic acid, various alkylamines | Standard amide coupling | Exploration of N-alkyl chain length effects. | mdpi.com |

Exploration of Different N-Alkoxy-N-methylamide Variants and their Synthetic Utility

Beyond substitutions on the aromatic ring, significant research has focused on modifying the N-alkoxy group of the Weinreb amide functionality. These N-alkoxy-N-methylamide variants are prized synthetic intermediates due to their unique reactivity. rsc.org They serve as effective acylating agents that can react with potent organometallic reagents to form ketones without the common problem of over-addition to produce tertiary alcohols. rsc.org This stability is attributed to the formation of a stable five-membered cyclic intermediate. rsc.org

Recently, N-alkoxyamides have also been employed as versatile directing groups for C-H bond functionalization. rsc.org The dealkoxylation of these amides to produce standard secondary amides has also been explored, conventionally requiring stoichiometric metal-based reductants, although newer reductant-free catalytic methods are being developed. rsc.org

The synthesis of different N-alkoxy variants allows for the fine-tuning of the amide's properties. N-methoxyindoles, for instance, are often prepared by the methylation of the corresponding N-hydroxyindole using reagents like dimethyl sulfate (B86663) or methyl iodide. nih.gov Direct methods for synthesizing N-alkoxyindoles from 2-nitrostyrenes have also been developed, where sequential treatment with a base and an electrophile (such as methyl iodide or benzyl (B1604629) bromide) affords the desired product. nih.gov

Recent studies have demonstrated the homologative rearrangement of N-methyl-N-oxyamides, where the N-methyl group itself acts as a source for a methylene (B1212753) unit that inserts into the N-O bond. semanticscholar.orgrsc.orgnih.gov This novel reactivity was explored with a variety of O-substituted variants, including O-ethyl, O-isopropyl, O-t-butyl, and O-benzyl analogues, showcasing the flexibility of the N-alkoxy group in designing new chemical transformations. semanticscholar.orgnih.gov

Table 3: Synthetic Utility of N-Alkoxy-N-methylamide Variants

| N-Alkoxy Variant | Synthetic Application | Mechanism/Key Feature | Reference |

|---|---|---|---|

| N-Methoxy-N-methylamide (Weinreb Amide) | Ketone synthesis | Forms stable chelated intermediate with organometallic reagents, preventing over-addition. | rsc.org |

| N-Methoxy-N-methylamide | C-H Functionalization | Acts as a directing group. | rsc.org |

| N-Alkoxyindoles (e.g., N-Methoxy, N-Benzyloxy) | Heterocycle synthesis | Prepared from 2-nitrostyrenes via base-mediated cyclization and alkylation. | nih.gov |

Development of Novel Functionalized Benzamide Scaffolds for Specific Chemical Transformations

The benzamide moiety serves as a robust scaffold for the design and synthesis of novel functionalized molecules intended for specific and complex chemical tasks. These scaffolds often incorporate multiple functional groups positioned to work in concert, enabling advanced applications in catalysis and molecular recognition.

One area of development is in bifunctional reagents and catalysts. For example, [(Benzimidazol-1-yl)methyl]benzamides have been designed as bifunctional reagents for supramolecular synthesis, using the benzimidazole (B57391) moiety for metal coordination and the benzamide group for hydrogen-bonding interactions to control the assembly of complex architectures. rsc.orgrsc.org Similarly, bifunctional organocatalysts bearing both a tertiary amino group and a (thio)urea group on a chiral skeleton have been applied to the enantioselective synthesis of axially chiral benzamides. beilstein-journals.orgd-nb.info These catalysts activate both the nucleophile and electrophile simultaneously, controlling the conformation of the substrate to achieve high enantioselectivity in reactions like aromatic bromination. beilstein-journals.orgd-nb.info

Another innovative application is the creation of scaffolds that mimic biological structures. A bis-benzamide scaffold was designed to mimic amphiphilic alpha-helices by positioning four functional groups in a specific spatial arrangement. nih.govacs.org Intramolecular hydrogen bonds lock the conformation, creating a bifacial arrangement of substituents that represents the two opposing sides of a helix. nih.govacs.org Such developments are crucial for creating new tools in chemical biology and medicinal chemistry. These purpose-built molecules demonstrate the versatility of the benzamide core in creating sophisticated reagents for advanced chemical transformations. ontosight.aipnrjournal.com

Table 4: Examples of Novel Functionalized Benzamide Scaffolds

| Scaffold Type | Functional Groups | Intended Chemical Transformation/Application | Reference |

|---|---|---|---|

| Bifunctional Organocatalyst | Chiral skeleton with tertiary amino and urea (B33335) groups | Enantioselective synthesis of axially chiral benzamides via aromatic halogenation. | beilstein-journals.orgd-nb.info |

| Bifunctional Supramolecular Reagent | Benzamide and Benzimidazole moieties | Controlled assembly of inorganic-organic supramolecular structures. | rsc.orgrsc.org |

| Bis-benzamide α-helix Mimetic | Two benzamide units with four substituent points | Mimicry of protein secondary structures for applications in chemical biology. | nih.govacs.org |

Future Perspectives and Emerging Research Directions

Advancements in Chemo- and Regioselective Transformations Involving the Nitrobenzamide Moiety

The presence of both a nitro group and a Weinreb amide on the aromatic ring of N-methoxy-N-methyl-2-nitrobenzamide offers a rich playground for exploring chemo- and regioselective transformations. Future research is anticipated to focus on selectively functionalizing the aromatic ring and transforming the nitro and amide groups with high precision.

One promising area is the transition metal-catalyzed C-H activation of the benzamide (B126) ring. oup.comnih.govresearchgate.net The amide group can act as a directing group, enabling the introduction of various substituents at the ortho-positions. For this compound, this presents an interesting challenge in regioselectivity, as there are two positions ortho to the amide. The electronic and steric influence of the nitro group will play a crucial role in determining the site of functionalization. Researchers will likely explore a range of catalysts, including palladium, rhodium, and ruthenium complexes, to achieve high selectivity for either the C3 or C6 position. rsc.org

Furthermore, the selective reduction of the nitro group in the presence of the Weinreb amide is another key area of investigation. Developing catalytic systems that can chemoselectively reduce the nitro group to an amine, nitroso, or hydroxylamine (B1172632) functionality without affecting the amide would provide access to a diverse array of substituted anthranilic acid derivatives, which are important precursors for pharmaceuticals and agrochemicals.

Conversely, transformations that selectively target the Weinreb amide while leaving the nitro group intact are also of significant interest. The development of mild and selective methods for the conversion of the Weinreb amide to ketones, aldehydes, or other functional groups in the presence of a reducible nitro group would be a valuable addition to the synthetic chemist's toolbox. orientjchem.org

Development of More Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. rsc.orgrsc.orgijnc.irthemjalab.com Future research on this compound will undoubtedly prioritize the development of more sustainable and environmentally benign synthetic methodologies.

Current methods for the synthesis of benzamides often involve the use of stoichiometric activating agents, leading to significant waste generation. themjalab.com A key future direction will be the exploration of catalytic direct amidation reactions to synthesize this compound from 2-nitrobenzoic acid and N,O-dimethylhydroxylamine. This approach would generate water as the only byproduct, significantly improving the atom economy of the synthesis.

The use of greener solvents and reaction conditions will also be a major focus. This includes exploring the use of water, supercritical fluids, or bio-based solvents as alternatives to traditional volatile organic compounds. ijnc.ir Additionally, energy-efficient synthetic methods, such as mechanochemistry and photocatalysis, could offer sustainable routes to both the synthesis and functionalization of this compound. ijnc.ir For instance, photocatalytic reduction of the nitro group using visible light and a suitable photocatalyst could provide a milder and more sustainable alternative to traditional reduction methods.

Electrochemical methods also present a promising green alternative for the functionalization of nitroaromatic compounds, potentially eliminating the need for stoichiometric oxidants or reductants. ijnc.ir

| Synthetic Approach | Green Chemistry Principle Addressed | Potential Benefit |

| Catalytic Direct Amidation | Atom Economy, Waste Prevention | Reduces byproducts, simplifies purification |

| Use of Green Solvents | Safer Solvents and Auxiliaries | Reduces environmental impact and health hazards |

| Mechanochemistry | Energy Efficiency, Waste Prevention | Reduces or eliminates the need for solvents |

| Photocatalysis | Catalysis, Energy Efficiency | Utilizes renewable energy sources, mild reaction conditions |

| Electrochemistry | Safer Chemistry, Waste Prevention | Avoids hazardous and toxic reagents |

Integration with Flow Chemistry Techniques for Enhanced Synthesis

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. amt.uknih.govdrugdiscoverytrends.comvapourtec.comeuropa.eueuropa.euresearchgate.net The integration of flow chemistry techniques for the synthesis and subsequent transformations of this compound is a significant area for future research.